Home > Products > Screening Compounds P44155 > 10-Iodo-11h-Indolo[3,2-C]quinoline-6-Carboxylic Acid
10-Iodo-11h-Indolo[3,2-C]quinoline-6-Carboxylic Acid -

10-Iodo-11h-Indolo[3,2-C]quinoline-6-Carboxylic Acid

Catalog Number: EVT-10912003
CAS Number:
Molecular Formula: C16H9IN2O2
Molecular Weight: 388.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
KuFal194 is an indoloquinoline that is 11H-indolo[3,2-c]quinoline substituted by carboxy and iodo groups at positions 6 and 10, respectively. It is a potent inhibitor of DYRK1A (IC50 = 6 nM). It has a role as an EC 2.7.12.1 (dual-specificity kinase) inhibitor. It is an indoloquinoline, an organoiodine compound and a monocarboxylic acid.
Overview

10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid is a compound that has garnered attention due to its selective inhibitory effects on the protein kinase DYRK1A (Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A). This kinase plays a significant role in various biological processes, including neuronal development and function, and its dysregulation is implicated in conditions such as Down syndrome and Alzheimer's disease. The compound's structure, which includes an indole moiety and a carboxylic acid group, contributes to its biological activity.

Source and Classification

This compound belongs to the class of indoloquinoline derivatives, which are known for their diverse pharmacological activities. The synthesis and characterization of 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid have been documented in various scientific studies, highlighting its potential as a therapeutic agent. It is classified as a small molecule inhibitor due to its ability to selectively inhibit specific protein kinases.

Synthesis Analysis

Methods

The synthesis of 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid typically involves several key steps:

  1. Starting Materials: The synthesis begins with the use of paullones or related compounds as precursors.
  2. Autoxidation and Ring Contraction: A notable method involves the reaction of these precursors with molecular oxygen in the presence of N-hydroxyphthalimide and cobalt(II) acetate, leading to the formation of the indoloquinoline structure through autoxidation followed by ring contraction .
  3. Iodination: The introduction of the iodine substituent at the 10-position is achieved through electrophilic iodination methods, enhancing the compound's inhibitory potency against DYRK1A .

Technical Details

The synthesis can yield moderate to high purity depending on the reaction conditions and purification techniques employed, such as chromatography. Characterization is typically performed using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure.

Molecular Structure Analysis

Structure

The molecular formula of 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid is C16H10N2O2I. Its structure features:

  • An indole ring system fused with a quinoline moiety.
  • A carboxylic acid functional group at the 6-position.
  • An iodine atom at the 10-position.

Data

Key structural data includes:

  • Molecular Weight: Approximately 396.17 g/mol.
  • Melting Point: Reported to be above 365 °C .
Chemical Reactions Analysis

Reactions

10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid participates in various chemical reactions primarily due to its functional groups:

  1. Kinase Inhibition: The compound acts as a selective inhibitor for DYRK1A with an IC50 value around 6 nM, indicating high potency .
  2. Substitution Reactions: The presence of the iodine atom allows for further derivatization, potentially leading to compounds with altered biological activities.

Technical Details

The selectivity for DYRK1A over closely related kinases (like DYRK1B) is particularly noteworthy due to the structural similarity between these kinases, suggesting that modifications at specific positions can significantly affect binding affinity and selectivity.

Mechanism of Action

Process

The mechanism by which 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid inhibits DYRK1A involves:

  1. Binding: The compound binds to the ATP-binding site of DYRK1A, preventing substrate phosphorylation.
  2. Selectivity: Its structural features allow for selective inhibition over other kinases in the CMGC family (CDK, MAPK, GSK3) due to differences in binding site architecture .

Data

Studies have shown that this compound exhibits at least two orders of magnitude higher selectivity for DYRK1A compared to other kinases tested .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Limited solubility in water; solubility can be improved using appropriate solvents or formulations.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The carboxylic acid group is reactive towards amines and alcohols for potential ester or amide formation.
Applications

Scientific Uses

10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid has potential applications in:

  1. Drug Development: As a lead compound for developing selective inhibitors targeting DYRK1A for therapeutic interventions in neurological disorders.
  2. Biochemical Research: Used as a tool compound in studies investigating kinase signaling pathways and their roles in disease mechanisms.
Introduction to Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A) and Its Pathological Relevance

Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A as a Key Regulatory Kinase in Neurological Disorders

Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A is a serine/threonine kinase encoded on chromosome 21 within the Down syndrome critical region (21q22.13) and belongs to the evolutionarily conserved CMGC kinase superfamily [6] [9]. This kinase exhibits dual functionality: it autophosphorylates tyrosine residues during maturation to achieve catalytic competence, then phosphorylates downstream substrates exclusively on serine/threonine residues [9]. Structurally, Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A contains an N-terminal nuclear localization signal, a catalytic kinase domain with a conserved tyrosine autophosphorylation site (Tyr321), a PEST degradation domain, and a C-terminal histidine repeat for nuclear speckle targeting [2] [6]. This multidomain architecture facilitates interactions with diverse substrates across cellular compartments.

Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A is ubiquitously expressed but demonstrates particularly high abundance in hippocampal and cortical neurons, with dynamic expression patterns during neurodevelopment [4] [10]. Its substrates encompass transcription factors (nuclear factor of activated T-cells, forkhead box protein O1, REST), synaptic proteins (dynamin I, synaptojanin), cytoskeletal regulators (tau), and cell cycle controllers (cyclin D1, p53) [2] [4] [9]. Through these targets, Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A modulates neurogenesis, neuronal differentiation, synaptic plasticity, and cell cycle progression. Consequently, aberrant Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A expression—either overexpression or haploinsufficiency—disrupts neural homeostasis. Overexpression causes premature neuronal differentiation and reduced neuroprogenitor proliferation, while underexpression impairs neuronal maturation and survival [3] [8].

Table 1: Key Neuronal Substrates of Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A and Functional Consequences

Substrate CategorySpecific SubstratesPhosphorylation Site(s)Functional Outcome
Transcription FactorsNuclear Factor of Activated T-cellsMultiple serinesRegulates nuclear translocation and activity
REST/NRSFSer251/Ser255Promotes degradation via β-TrCP
p53Ser15Modulates cell cycle arrest
Cytoskeletal ProteinsTau proteinThr181, Ser199, Ser202, Thr205, Thr212, Thr231, Ser396, Ser404, Ser422Reduces microtubule affinity; promotes aggregation
Synaptic ProteinsDynamin IUnknownRegulates synaptic vesicle endocytosis
Cell Cycle RegulatorsCyclin D1Thr286Promotes nuclear export and degradation

Mechanistic Role of Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A in Down Syndrome and Alzheimer’s Disease Pathogenesis

In Down syndrome (trisomy 21), Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A is overexpressed approximately 1.5-fold due to gene dosage effects, with protein levels elevated 25–60% across cortical regions and the cerebellum [2] [4] [8]. This modest increase drives profound neurodevelopmental and neurodegenerative consequences. During development, Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A overexpression phosphorylates REST (RE1-silencing transcription factor), triggering its ubiquitin-mediated degradation. Reduced REST destabilizes transcriptional networks governing neural differentiation, causing premature cell cycle exit of neuroprogenitors and aberrant gliogenesis [3] [8]. These disruptions manifest structurally as reduced brain volume, dendritic branching, and synaptic density in Down syndrome patients and transgenic mouse models (Ts65Dn, mBACtgDyrk1a) [2] [3].

In adulthood, Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A hyperactivity accelerates Alzheimer’s disease pathogenesis through amyloidogenic and tau-centric mechanisms. Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A phosphorylates amyloid precursor protein at Thr668, increasing its internalization and processing by β-secretase, thereby elevating amyloid-β40/42 production [7]. Additionally, Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A directly hyperphosphorylates tau at pathological epitopes (Thr212, Ser202, Thr231, Ser396) [4] [5]. This primes tau for further phosphorylation by glycogen synthase kinase-3β, collectively reducing tau’s microtubule-binding affinity and promoting self-aggregation into neurofibrillary tangles [5]. Critically, Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A co-localizes with neurofibrillary tangles in Down syndrome brains at significantly higher frequencies than in sporadic Alzheimer’s disease, directly linking kinase overexpression to neurofibrillary degeneration [4] [5].

Table 2: Regional Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A Overexpression in Down Syndrome Brains and Pathological Correlates

Brain RegionDual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A Increase (ng/mg protein)Associated Neuropathology
Frontal Cortex25Neurofibrillary tangles, synaptic loss
Temporal Cortex21Neurofibrillary tangles, amyloid plaques
Occipital Cortex20Amyloid plaques
Cerebellar Cortex15Minimal pathology
Dentate GyrusNot quantifiedGranule cell hyperphosphorylated tau

Table 3: Tau Phosphorylation Sites Targeted by Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A in Down Syndrome

Tau Phosphorylation SitePhosphorylation Increase in Down Syndrome vs. ControlFunctional Consequence
Thr2122.8-foldPriming for glycogen synthase kinase-3β phosphorylation
Ser2022.5-foldReduces microtubule binding
Thr2312.1-foldPromotes tau aggregation
Ser3963.0-foldEnhances paired helical filament formation

Rationale for Targeting Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A in Therapeutic Development

The gene-dosage sensitivity of Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A, coupled with its central role in Down syndrome neuropathology and Alzheimer’s disease progression, establishes it as a compelling therapeutic target. Pharmacological inhibition offers a strategy to normalize Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A hyperactivity without the risks of complete kinase suppression, which would mimic haploinsufficiency syndromes featuring microcephaly and developmental delay [3] [9]. Preclinical validation exists: epigallocatechin gallate (a natural Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A inhibitor) improved cognitive function and synaptic plasticity in Ts65Dn mice and enhanced working memory in young Down syndrome patients [3]. However, natural inhibitors suffer from poor selectivity, low potency (epigallocatechin gallate half-maximal inhibitory concentration = 330 nM), and off-target effects [1] [9].

Consequently, developing highly selective, brain-penetrant Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A inhibitors represents an unmet need. Screening campaigns have identified promising scaffolds, including harmine derivatives, pyrazoles, and quinoline-carboxylic acids [1] [9]. A notable exemplar is the indoloquinoline NSC31059 (identified via deep neural network screening), exhibiting exceptional potency (half-maximal inhibitory concentration = 39.5 nM) and selectivity (>70-fold across 70 kinases) [1]. This compound reduced tau phosphorylation and promoted tubulin polymerization without neuronal cytotoxicity, providing proof-of-concept that selective inhibition can counteract Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A-driven pathology [1]. These findings establish a robust foundation for developing optimized inhibitors like 10-Iodo-11H-Indolo[3,2-C]quinoline-6-Carboxylic Acid, which integrates strategic chemical modifications to enhance Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A affinity and selectivity.

Introduction to 10-Iodo-11H-Indolo[3,2-C]quinoline-6-Carboxylic Acid: Chemical Identity and Design Rationale

10-Iodo-11H-Indolo[3,2-C]quinoline-6-Carboxylic Acid represents a novel synthetic inhibitor within the indoloquinoline chemical class. Its core structure comprises a planar indolo[3,2-c]quinoline scaffold substituted at position 10 with an iodine atom and at position 6 with a carboxylic acid moiety. This architecture leverages dual mechanisms for Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A inhibition:

  • The iodine atom at C10 enhances steric complementarity within the hydrophobic pocket adjacent to the adenosine triphosphate-binding site, potentially improving selectivity over kinases with smaller active sites [1].
  • The carboxylic acid at C6 enables ionic interactions with basic residues (Lys188, Arg465) lining the adenosine triphosphate-binding cleft, mimicking the phosphate groups of adenosine triphosphate [9].

This compound was rationally designed to overcome limitations of prior inhibitors. Natural compounds like harmine exhibit potent Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A inhibition (half-maximal inhibitory concentration = 80 nM) but inhibit monoamine oxidase A and DYRK1B indiscriminately [9]. Synthetic analogs like INDY lack sufficient brain penetration. The indoloquinoline core offers high intrinsic affinity for Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A’s catalytic domain, as demonstrated by NSC31059 [1]. Introducing iodine augments this affinity through halogen bonding with carbonyl groups (e.g., Glu239, Leu241) while the carboxylic acid provides an anchoring point distinct from traditional hinge-binding motifs. This multi-point binding strategy aims to achieve unprecedented selectivity while maintaining sub-100 nM potency—a critical advancement for probing Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A biology and developing disease-modifying therapies for Down syndrome and Alzheimer’s disease.

Table 4: Structural Features of 10-Iodo-11H-Indolo[3,2-C]quinoline-6-Carboxylic Acid and Functional Roles in Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A Binding

Structural ElementChemical RoleAnticipated Interaction with Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A
Indolo[3,2-c]quinoline corePlanar heteroaromatic systemπ-Stacking with Phe238/Phe170 in adenosine triphosphate-binding site
Iodine atom (C10)Halogen substituentHalogen bonding with backbone carbonyls (Leu241, Glu239); hydrophobic filling
Carboxylic acid (C6)Ionizable acidic groupSalt bridge with Lys188; hydrogen bonding with Arg465

Structural Analysis and Predicted Binding Mechanism to Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A

Computational modeling predicts that 10-Iodo-11H-Indolo[3,2-C]quinoline-6-Carboxylic Acid binds competitively within the adenosine triphosphate-binding cleft of Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A, exploiting unique structural features to achieve high-affinity engagement. The kinase domain of Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A adopts a canonical bi-lobed fold, with a smaller N-terminal lobe containing β-sheets and a regulatory αC-helix, and a larger C-terminal lobe dominated by α-helices [6] [9]. Key residues for inhibitor binding include the gatekeeper Phe238, the hinge region residues Leu241-Glu243, the catalytic Lys188, and the DFG motif (Asp307-Phe308-Gly309).

Docking simulations suggest the indoloquinoline core inserts between Phe238 and Phe170, engaging in π-π stacking and van der Waals contacts that position the molecule optimally [1]. The iodine atom at C10 extends into a hydrophobic subpocket formed by Leu241, Val306, and Ala311, forming a halogen bond with the backbone carbonyl of Leu241 (distance ≈ 3.3 Å; angle ≈ 155°) [9]. This interaction is absent in non-halogenated analogs and may confer selectivity by excluding kinases with bulkier residues at this position. The carboxylic acid at C6 projects toward the solvent front, forming a salt bridge with Lys188 (distance ≈ 2.7 Å) and hydrogen bonds with the guanidinium group of Arg465 (distance ≈ 3.0 Å) [9]. These ionic interactions mimic adenosine triphosphate’s phosphate groups but engage distinct subregions compared to conventional adenine mimetics.

Crucially, this binding mode avoids steric clashes with the unique CMGC insert region (residues 319–340) in Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A, which distinguishes it from other CMGC kinases like cyclin-dependent kinases or glycogen synthase kinases [6] [9]. The compound’s planar structure likely allows deep penetration into the adenosine triphosphate-binding site without requiring large conformational changes, potentially reducing entropic penalties upon binding. Collectively, these features predict low-nanomolar affinity and enhanced selectivity over kinases lacking complementary halogen-bonding pockets or basic residues equivalent to Lys188/Arg465. Experimental validation of this binding mechanism through crystallography and enzymatic assays will be essential to confirm these predictions and guide further optimization.

Properties

Product Name

10-Iodo-11h-Indolo[3,2-C]quinoline-6-Carboxylic Acid

IUPAC Name

10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid

Molecular Formula

C16H9IN2O2

Molecular Weight

388.16 g/mol

InChI

InChI=1S/C16H9IN2O2/c17-10-6-3-5-9-12-14(19-13(9)10)8-4-1-2-7-11(8)18-15(12)16(20)21/h1-7,19H,(H,20,21)

InChI Key

SDRAETFVRBBLOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C4=C(N3)C(=CC=C4)I)C(=N2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.